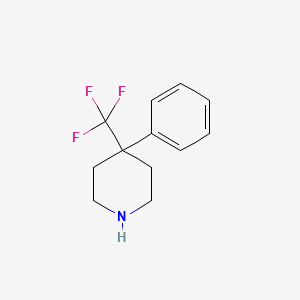

4-Trifluoromethyl-4-phenylpiperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

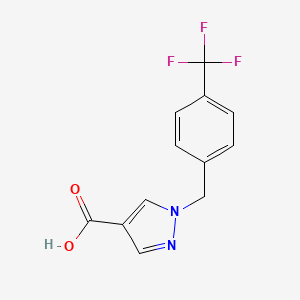

Overview

Description

4-Phenylpiperidine is a compound that features a benzene ring bound to a piperidine ring . It is the base structure for a variety of opioids .

Synthesis Analysis

The synthesis of trifluoromethylpyridines (TFMP) derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

Trifluoromethylpyridine (TFMP) contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .Physical And Chemical Properties Analysis

The presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications

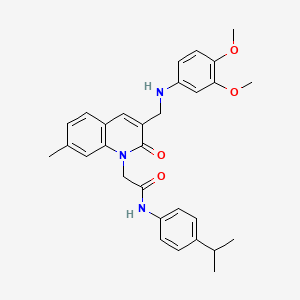

Synthesis and Anticonvulsant Activities of Derivatives 4-Trifluoromethyl-4-phenylpiperidine has been used as a structural motif in the synthesis of anticonvulsant drugs. A study designed and synthesized twenty-seven 4-phenylpiperidin-2-one derivatives, including a compound with 4-(trifluoromethyl)phenyl, which exhibited notable anticonvulsant activity. This compound interacted with the benzodiazepine-binding site on GABA_A receptors, indicating a potential mechanism of action. The study also highlighted the compound's favorable blood-brain barrier permeability and oral bioavailability, making it a strong candidate for further anticonvulsant drug development (Wang et al., 2020).

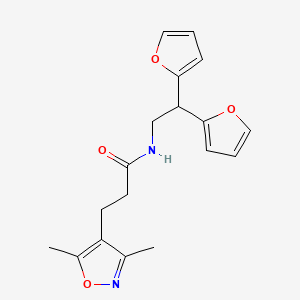

Synthesis of Conformationally Restricted Analogues Research into the synthesis of isomeric, conformationally restricted analogues of 4-trifluoromethylpiperidine has been conducted to explore different structural configurations. These analogues were designed and synthesized through a multi-step process, starting from commercially available compounds. This work is essential for understanding the structural requirements for biological activity and could lead to the development of new compounds with improved pharmacological properties (Artamonov et al., 2012).

Novel Rearrangement Reactions for Derivative Synthesis The synthesis of 4-benzhydrylidenepiperidine analogs from (4-phenylpiperidin-4-yl)-arylmethanols has been established, involving a novel rearrangement reaction catalyzed by boron trifluoride etherate. This research broadens the scope of applications and provides insights into new synthetic pathways for derivatives of 4-phenylpiperidine (Chang et al., 2008).

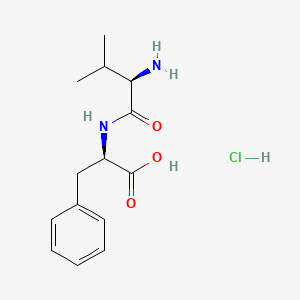

Conformation-Activity Relationship in Analgesics A conformational study of various 4-phenylpiperidine analgesics, including meperidine and its derivatives, provided insights into the preferred conformations and how these relate to analgesic potency. Understanding these relationships is crucial for the development of new analgesic compounds with optimized pharmacological profiles (Froimowitz, 1982).

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with opioid receptors, particularly the μ-opioid receptor . These receptors play a crucial role in pain perception and analgesia.

Mode of Action

These compounds typically bind to opioid receptors, triggering a cascade of intracellular events that lead to analgesic effects .

Biochemical Pathways

Opioid receptor agonists generally influence the release of neurotransmitters such as gaba, dopamine, and endorphins, which can modulate pain perception .

Pharmacokinetics

Similar compounds have been shown to be rapidly absorbed and distributed throughout the body, metabolized by the liver, and excreted via the kidneys .

Result of Action

Similar compounds have been shown to produce analgesic effects, likely through their interaction with opioid receptors and modulation of neurotransmitter release .

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-phenyl-4-(trifluoromethyl)piperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3N/c13-12(14,15)11(6-8-16-9-7-11)10-4-2-1-3-5-10/h1-5,16H,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNZWJLQWPUTIDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C2=CC=CC=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Trifluoromethyl-4-phenylpiperidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2844123.png)

![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2844127.png)

![6-[[5-[(2,5-dimethylphenyl)methylsulfanyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2844133.png)

![3-(2-Thienyl)-7-thia-1,4,9-triazatetracyclo[9.2.2.0~2,10~.0~4,8~]pentadeca-2(10),8-dien-5-one](/img/structure/B2844136.png)

![tert-butyl N-[(3R,5S)-5-fluoropiperidin-3-yl]carbamate](/img/no-structure.png)

![Methyl 1,3-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2844139.png)

![1-(3-Methyl-8-oxa-2-azaspiro[4.5]decan-2-yl)prop-2-en-1-one](/img/structure/B2844141.png)

![N-(1H-benzo[d]imidazol-2-yl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2844143.png)